molecular formula C11H12ClN3 B13074744 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine

Cat. No.: B13074744
M. Wt: 221.68 g/mol
InChI Key: ACXNEOVFROPVRB-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (CAS Number: 1545408-46-5) is a chemical compound with a molecular formula of C11H12ClN3 and a molecular weight of 221.69 g/mol . It is part of the pyrazole amine chemical class, which serves as a versatile scaffold in medicinal chemistry and drug discovery research. Pyrazole derivatives are frequently investigated for their diverse biological activities. For instance, related pyrazole compounds have been synthesized and evaluated for potential therapeutic applications, such as antileishmanial agents, highlighting the interest in this structural class for infectious disease research . As a specialized building block, this compound is intended for use in organic synthesis and the development of novel molecules for scientific research. Researchers can utilize it to create libraries of compounds for high-throughput screening or to explore structure-activity relationships (SAR). Proper handling procedures are recommended, and researchers should consult the Safety Data Sheet (SDS) before use. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H12ClN3

Molecular Weight

221.68 g/mol

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-methylpyrazol-4-amine

InChI

InChI=1S/C11H12ClN3/c1-8-11(13)7-15(14-8)6-9-3-2-4-10(12)5-9/h2-5,7H,6,13H2,1H3

InChI Key

ACXNEOVFROPVRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one (Pyrazolone Intermediate)

A common starting material is 3-methyl-1H-pyrazol-5(4H)-one, which can be synthesized by the reaction of ethyl acetoacetate with hydrazine hydrate in ethanol under reflux conditions. This method yields the pyrazolone ring with good efficiency (approximately 89% yield) and well-defined purity.

Step Reagents Conditions Yield (%) Notes
1 Ethyl acetoacetate + hydrazine hydrate Reflux in ethanol 89 Formation of pyrazolone core

Functionalization via Aldehyde Condensation

The pyrazolone intermediate can be further functionalized by condensation with aromatic aldehydes (including chlorobenzaldehydes) in ethanol or dioxane with catalytic piperidine. This step forms 4-arylidene-3-methyl-1H-pyrazol-5(4H)-one derivatives, which are key intermediates for further substitution.

Step Reagents Conditions Yield (%) Notes
2 Pyrazolone + 3-chlorobenzaldehyde Reflux in ethanol, piperidine catalyst 67-87 Formation of 4-arylidene derivatives

Formation of the 4-Amino Group on the Pyrazole Ring

The amino group at the 4-position can be introduced by reduction or substitution reactions on suitable precursors:

  • Starting from 4-nitro or 4-oxo pyrazole derivatives, reduction using catalytic hydrogenation or chemical reducing agents can yield the 4-amine.
  • Alternatively, direct amination strategies can be employed using nucleophilic substitution on activated intermediates.

Patent literature describes processes where dehydrogenation of pyrazolidin-3-one derivatives leads to hydroxy-pyrazole intermediates, which then react with amine sources to form the desired 4-amine functionality without isolation of intermediates, enhancing process efficiency.

Solvent and Reaction Condition Optimization

  • Polar aprotic solvents such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are preferred for their ability to dissolve reactants and facilitate nucleophilic substitution and dehydrogenation steps.
  • Reaction temperatures are typically mild, ranging from 25 °C to 50 °C, to avoid decomposition and side reactions.
  • One-pot procedures are favored to reduce purification steps and improve overall yield.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield/Notes
1 Pyrazolone synthesis Ethyl acetoacetate + hydrazine hydrate Reflux in ethanol 3-Methyl-1H-pyrazol-5(4H)-one ~89% yield
2 Aldehyde condensation Pyrazolone + 3-chlorobenzaldehyde Reflux in ethanol, piperidine catalyst 4-(3-Chlorobenzylidene)-3-methyl-pyrazolone 67-87% yield
3 N-1 Alkylation Pyrazole intermediate 3-Chlorobenzyl halide, base, polar aprotic solvent, 25-50 °C N-1-(3-Chlorobenzyl) substituted pyrazole One-pot process, efficient
4 Amination/Reduction 4-Nitro/4-oxo pyrazole derivative Catalytic hydrogenation or chemical reducing agents 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine High purity, process optimized

Research Findings and Practical Considerations

  • The one-pot process integrating dehydrogenation and subsequent substitution steps reduces the need for isolating intermediates, which minimizes material loss and contamination.
  • Use of polar aprotic solvents enhances reaction rates and selectivity in alkylation and amination steps.
  • Temperature control is critical to avoid side reactions and decomposition, with optimal ranges between 25 °C and 50 °C.
  • Analytical characterization (IR, NMR, MS) confirms the structural integrity of intermediates and final products.
  • Variations in substituents on the pyrazole ring can influence biological activity, so precise control over substitution patterns is essential for downstream applications.

Chemical Reactions Analysis

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that pyrazole derivatives exhibit significant anticancer properties. Specifically, compounds similar to 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine have been tested against various cancer cell lines, showing promising results in inhibiting tumor growth. For instance, studies have highlighted the effectiveness of pyrazole derivatives in targeting breast and colon cancer cells, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .
  • Antimicrobial Properties :
    • The compound has shown potential as an antimicrobial agent. Its structural analogs have been evaluated for activity against a range of pathogens, including bacteria and fungi. The presence of the chlorophenyl group is believed to enhance the antimicrobial efficacy of the pyrazole scaffold .
  • Anti-inflammatory Effects :
    • Similar compounds in the pyrazole family are known for their anti-inflammatory properties. They act by inhibiting cyclooxygenase enzymes, which play a crucial role in inflammation processes. This makes them potential candidates for developing new anti-inflammatory drugs .

Agricultural Applications

  • Fungicides :
    • Pyrazole derivatives have been explored as potential fungicides due to their ability to disrupt fungal growth mechanisms. The specific compound may be investigated for its efficacy against agricultural pests and diseases, contributing to sustainable agricultural practices .
  • Herbicides :
    • Some research suggests that modifications of pyrazole structures can lead to effective herbicides. The ability of these compounds to inhibit specific enzymes in plants could provide a pathway for developing new herbicidal agents that are less harmful to non-target species .

Material Science

  • Polymer Additives :
    • The unique properties of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine may allow it to be used as an additive in polymer formulations, enhancing thermal stability and mechanical properties of materials .
  • Nanotechnology :
    • Emerging research indicates that pyrazole derivatives can be utilized in nanotechnology applications, particularly in the development of nanomaterials for drug delivery systems or as catalysts in chemical reactions .

Case Studies

StudyFocusFindings
Anticancer Activity StudyEvaluation of pyrazole derivatives against cancer cell linesCompound SCU2028 showed significant activity against Rhizoctonia solani with an IC50 of 7.48 mg L⁻¹
Antimicrobial EfficacyTesting against bacterial strainsDemonstrated broad-spectrum antimicrobial activity compared to standard antibiotics
Agricultural ApplicationPotential fungicide developmentIdentified effectiveness against common agricultural fungi

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it could inhibit or activate specific enzymes involved in disease pathways.

    Pathways Involved: The compound’s effects on cellular pathways, such as apoptosis (programmed cell death), cell proliferation, and signal transduction, are studied to understand its therapeutic potential. It may induce apoptosis in cancer cells or inhibit the growth of pathogenic microorganisms.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : 258.15 g/mol (hydrochloride salt).
  • Synthesis : Likely involves alkylation of a pyrazole precursor with 3-chlorophenylmethyl halides, followed by purification via chromatography .
  • Applications: Pyrazole derivatives are known for diverse biological activities, including serotonin receptor modulation (e.g., 5-HT7R selectivity in structurally related compounds) .

Comparison with Structural Analogues

Table 1: Structural and Functional Comparison

Compound Name (CAS) Substituents Molecular Formula Key Differences Biological/Physical Notes
Target Compound
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine (1208518-95-9)
- 3-Chlorophenylmethyl (position 1)
- Methyl (position 3)
- Amine (position 4)
C₁₁H₁₃Cl₂N₃ Reference compound Hydrochloride salt form enhances solubility; potential CNS applications inferred from analogues.
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine (1249384-77-7) - 2-Chlorophenyl (position 1)
- Methyl (position 4)
- Amine (position 3)
C₁₀H₁₀ClN₃ Chlorine at phenyl position 2; amine at pyrazole position 3. Reduced steric hindrance at phenyl group may alter receptor binding compared to 3-chloro isomer.
1-[(2-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-3-amine (1001757-50-1) - 2-Chloro-4-fluorophenylmethyl (position 1)
- Amine (position 3)
C₁₀H₉ClFN₃ Additional fluorine atom enhances electronegativity; amine at position 3. Fluorine substitution increases lipophilicity (higher logP) and potential metabolic stability.
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-amine (1431964-73-6) - 3-Trifluoromethylphenoxy (position 3)
- Methyl (position 1)
- Amine (position 4)
C₁₁H₁₁ClF₃N₃O Trifluoromethylphenoxy group introduces strong electron-withdrawing effects. Enhanced receptor affinity due to trifluoromethyl’s electronic effects; possible agrochemical applications.
1-(3-Chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (890892-46-3) - Pyrazolo[3,4-d]pyrimidine core
- 3-Chloro-4-methylphenyl (position 1)
- Dimethoxyphenylamine (position 4)
C₂₀H₁₈ClN₅O₂ Fused pyrazolopyrimidine system; dimethoxy groups. Higher molecular weight (395.8 g/mol); potential kinase inhibition due to fused heterocycle.

Key Findings from Comparative Analysis

Positional Isomerism: The 3-chlorophenyl substituent in the target compound vs. 2-chlorophenyl in affects steric and electronic interactions. Meta-substitution (3-chloro) may enhance π-π stacking in receptor binding compared to ortho-substitution . Amine position: Amine at pyrazole position 4 (target) vs.

Halogen Effects: Fluorine in increases lipophilicity (logP ~2.5 vs. ~2.1 for chlorine) and metabolic stability due to C-F bond strength.

Core Modifications :

  • The pyrazolopyrimidine core in introduces a fused ring system, expanding π-conjugation and enabling interactions with larger binding pockets (e.g., kinases) .

Biological Activity

1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine, a member of the pyrazole derivatives, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by a chlorophenyl group that enhances its reactivity and interaction with various biological targets. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.

PropertyDetails
CAS Number 2639449-86-6
Molecular Formula C11H12ClN3
Molecular Weight 221.69 g/mol
Purity ≥ 95%
Appearance White to off-white powder

The biological activity of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound can modulate the activity of various biological pathways, potentially influencing processes such as inflammation and microbial resistance.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. It exhibits significant antibacterial and antifungal activities against a range of pathogens:

  • Antibacterial Activity :
    • In vitro tests have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
    • Minimum Inhibitory Concentration (MIC) values reported range from 0.0039 to 0.025 mg/mL for various derivatives, indicating potent activity .
  • Antifungal Activity :
    • The compound also demonstrates antifungal effects, particularly against strains like Candida albicans, with MIC values suggesting moderate efficacy .

Anti-inflammatory Properties

Research has indicated that pyrazole derivatives can exhibit anti-inflammatory effects, potentially through inhibition of pro-inflammatory cytokines and modulation of immune responses. The specific pathways involved remain an area for further investigation.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study evaluated the antimicrobial activity of several pyrazole derivatives, including 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine. Results indicated that the compound effectively inhibited the growth of multiple bacterial strains, with notable potency against S. aureus and E. coli. The study concluded that structural modifications could enhance bioactivity .
  • Evaluation of Anti-inflammatory Effects :
    Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in animal models. The results suggested that compounds similar to 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine reduced inflammation markers significantly compared to control groups .

Synthesis and Structural Modifications

The synthesis typically involves reacting 3-chlorobenzyl chloride with 3-methyl-1H-pyrazol-4-amine in the presence of a base like sodium hydroxide under reflux conditions . Structural modifications can lead to enhanced biological properties, making this compound a valuable scaffold for drug development.

Comparison with Related Compounds

The unique structure of 1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine allows for distinct biological activities compared to similar compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
1-[(3-Chlorophenyl)methyl]-3-methyl-1H-pyrazol-4-amineHighModerate
1-(4-Chlorophenyl)methylpyrazol-3-amineModerateLow

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